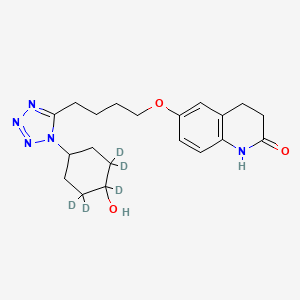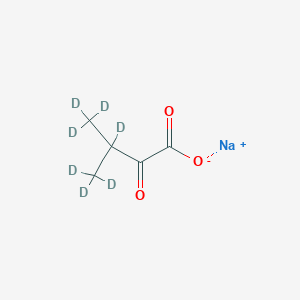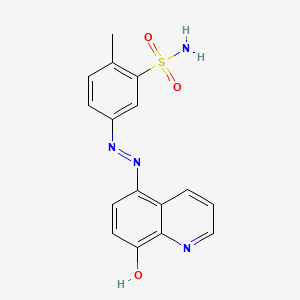
Sitafloxacin (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitafloxacin (hydrochloride) is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Sitafloxacin is marketed under the trade name Gracevit in Japan .
Vorbereitungsmethoden
The synthesis of Sitafloxacin involves several steps, starting with 2,4,5-trifluoromethyl benzonitrile ethyl acetoacetic acid ethyl ester and 2,4,5-trifluoro-3-chlorobenzoyl ethyl acetate as starting materials. The synthetic route includes acidylation, esterification, substitution, cyclization, and deprotection reactions . The process is designed to be cost-effective, with high yield and purity, making it suitable for industrial production .
Analyse Chemischer Reaktionen
Sitafloxacin undergoes various chemical reactions, including:
Oxidation: Sitafloxacin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Sitafloxacin, altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sitafloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones in various chemical reactions.
Industry: Employed in the development of new antibacterial agents and formulations.
Wirkmechanismus
Sitafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, Sitafloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Sitafloxacin is compared with other fluoroquinolones such as ofloxacin, levofloxacin, and ciprofloxacin. While all these compounds share a similar mechanism of action, Sitafloxacin is noted for its higher potency against resistant bacterial strains and its broader spectrum of activity . This makes Sitafloxacin a valuable option in cases where other fluoroquinolones may be less effective.
Similar compounds include:
- Ofloxacin
- Levofloxacin
- Ciprofloxacin
- Moxifloxacin
Each of these compounds has unique properties and applications, but Sitafloxacin stands out due to its enhanced activity against a wider range of pathogens .
Eigenschaften
Molekularformel |
C19H19Cl2F2N3O3 |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13+;/m0./s1 |
InChI-Schlüssel |
RAVWIGVZRVPBHN-JJZGMWGRSA-N |
Isomerische SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.Cl |
Kanonische SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)












